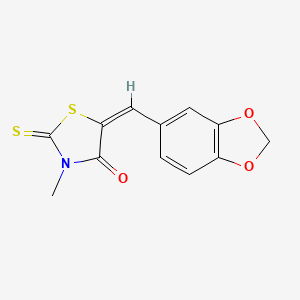
5-Benzo(1,3)dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5-Benzo(1,3)dioxol-5-ilmetilen-3-metil-2-tioxo-tiazolidin-4-ona es un compuesto orgánico complejo con la fórmula molecular C12H9NO3S2 y un peso molecular de 279.338 g/mol . Este compuesto se caracteriza por su estructura única, que incluye un anillo de benzodioxol fusionado con un anillo de tiazolidinona. Se utiliza principalmente en la investigación científica debido a sus potenciales actividades biológicas y aplicaciones en diversos campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 5-Benzo(1,3)dioxol-5-ilmetilen-3-metil-2-tioxo-tiazolidin-4-ona generalmente implica la condensación de la 3-metil-2-tioxo-tiazolidin-4-ona con derivados de benzodioxol bajo condiciones de reacción específicas. La reacción se lleva a cabo a menudo en presencia de una base, como hidróxido de sodio o carbonato de potasio, y un disolvente adecuado como etanol o metanol .
Métodos de producción industrial
Si bien los métodos de producción industrial detallados no están disponibles fácilmente, el compuesto generalmente se produce en pequeñas cantidades para fines de investigación. El proceso implica un control cuidadoso de los parámetros de reacción para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
La 5-Benzo(1,3)dioxol-5-ilmetilen-3-metil-2-tioxo-tiazolidin-4-ona se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en disolventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; generalmente se realiza en condiciones anhidras.
Sustitución: Varios nucleófilos como aminas, tioles; las reacciones se llevan a cabo a menudo en disolventes polares.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas correspondientes .
Aplicaciones Científicas De Investigación
La 5-Benzo(1,3)dioxol-5-ilmetilen-3-metil-2-tioxo-tiazolidin-4-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus potenciales efectos terapéuticos y como compuesto líder en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 5-Benzo(1,3)dioxol-5-ilmetilen-3-metil-2-tioxo-tiazolidin-4-ona implica su interacción con objetivos moleculares y vías específicas. Se cree que el compuesto ejerce sus efectos al unirse a enzimas o receptores, modulando así su actividad. Esta interacción puede conducir a diversas respuestas biológicas, como la inhibición del crecimiento microbiano o la inducción de la muerte celular en células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
- 5-Benzo(1,3)dioxol-5-ilmetilen-3-ciclohexil-2-tioxo-tiazolidin-4-ona
- 5-Benzo(1,3)dioxol-5-ilmetilen-2-tioxo-3-p-tolilo-tiazolidin-4-ona
- 5-Benzo(1,3)dioxol-5-ilmetilen-3-metil-2-tioxo-oxazolidin-4-ona
Singularidad
La 5-Benzo(1,3)dioxol-5-ilmetilen-3-metil-2-tioxo-tiazolidin-4-ona es única debido a sus características estructurales específicas, que le confieren propiedades químicas y biológicas distintas. Sus anillos de benzodioxol y tiazolidinona contribuyen a su estabilidad y reactividad, lo que la convierte en un compuesto valioso en investigación y desarrollo .
Propiedades
Fórmula molecular |
C12H9NO3S2 |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9NO3S2/c1-13-11(14)10(18-12(13)17)5-7-2-3-8-9(4-7)16-6-15-8/h2-5H,6H2,1H3/b10-5+ |
Clave InChI |
BMTLYKHKIJKQDR-BJMVGYQFSA-N |
SMILES isomérico |
CN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/SC1=S |
SMILES canónico |
CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















